molecular formula C4H8O7 B8800577 Tartrate monohydrate

Tartrate monohydrate

Cat. No. B8800577
M. Wt: 168.10 g/mol
InChI Key: UUDLQDCYDSATCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tartrate monohydrate is a useful research compound. Its molecular formula is C4H8O7 and its molecular weight is 168.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tartrate monohydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tartrate monohydrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tartrate monohydrate

Molecular Formula

C4H8O7

Molecular Weight

168.10 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;hydrate

InChI

InChI=1S/C4H6O6.H2O/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);1H2

InChI Key

UUDLQDCYDSATCH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)O.O

density

Relative density (water = 1): 1.79

flash_point

210 °C o.c.

melting_point

206 °C

physical_description

Dry Powder
White solid;  [ICSC] Colorless or white odorless solid;  [JECFA] White odorless crystalline powder;  [Acros Organics MSDS]
WHITE CRYSTALLINE POWDER.

solubility

Solubility in water, g/100ml at 20 °C: 20.6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 46.5 g-quantity of the above compound (free base) is dissolved in 200 ml of ethanol, and a solution of 15 g of L-tartaric acid in 200 ml of water is added to the ethanol solution. The resulting mixture is allowed to stand at room temperature. The crystals thus precipitated are recrystallized three times from ethanol-water (6:4) to give tartrate monohydrate as colorless prisms. The tartrate monohydrate is treated with an aqueous solution of sodium bicarbonate to give (-)-1-[5-(4-fluorophenyl)-4,5-dihydroisoxazol-3-ylmethyl]-4-(5-chloro-2-oxo-1-benzimidazolinyl)piperidine. Melting point: 143°-145° C. [α]D25 : -108.8 (chloroform).
Quantity
15 g
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reactant
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ethanol
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200 mL
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solvent
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200 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

10.2 parts of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one are converted into the (+)-2,3-dihydroxybutanedioate salt in 100 parts of water at reflux temperature. The solution is treated for 10 minutes with a mixture of 0.5 parts of activated charcoal and 0.2 parts of hyflo. The latter is filtered off over hyflo and the filtrate is cooled till an oily precipitate is formed. The oily product solidifies upon heating for a while. The whole is allowed to cool to room temperature and stirred for 3 hours at this temperature. The product is filtered off, washed with water and dried in vacuo for 18 hours at 60° C, yielding 10.24 parts (85.3%) of 5-chloro-1-{1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl}-1,3-dihydro-2H-benzimidazol-2-one hemi-[R-(R*,R*)](+)-2,3-dihydroxybutanedioate hydrate; mp. 184.1° C; [α] = + 5.13° (c = 1% CH3OH).
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0 (± 1) mol
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